molecular formula C18H18N2O3S B3038829 3-[(4-Aminophenyl)thio]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione CAS No. 913243-76-2

3-[(4-Aminophenyl)thio]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B3038829
CAS No.: 913243-76-2
M. Wt: 342.4 g/mol
InChI Key: XQUULSWBQXFZOF-UHFFFAOYSA-N
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Description

3-[(4-Aminophenyl)thio]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative characterized by a thioether-linked 4-aminophenyl group at position 3 and a 4-ethoxyphenyl substituent at position 1 of the pyrrolidine ring. Its structural features, including the electron-rich ethoxy group and the nucleophilic thioether linkage, contribute to its physicochemical properties and pharmacological interactions.

Properties

IUPAC Name

3-(4-aminophenyl)sulfanyl-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-2-23-14-7-5-13(6-8-14)20-17(21)11-16(18(20)22)24-15-9-3-12(19)4-10-15/h3-10,16H,2,11,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUULSWBQXFZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Aminophenyl)thio]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Aminophenylthio Group: This step involves the nucleophilic substitution of a suitable leaving group with 4-aminothiophenol.

    Attachment of the Ethoxyphenyl Group: This can be done via electrophilic aromatic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Aminophenyl)thio]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities.

    Substitution: The aminophenylthio group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aminophenylthio moiety.

Scientific Research Applications

3-[(4-Aminophenyl)thio]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or a precursor for drug development.

    Industry: It can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-[(4-Aminophenyl)thio]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity.

    Signal Transduction Pathways: The compound could influence various signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidine-2,5-dione Derivatives

Compound Name Substituents (Position) Key Activities/Properties References
Target Compound 3-(4-Aminophenylthio), 1-(4-ethoxy) N/A (structural analog data inferred)
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl) 3-(Thiophene), 1-(Morpholinopropyl) Anticonvulsant (ED₅₀ = 62.14 mg/kg, MES)
3-(4-Methylphenylthio)-1-(2-trifluoromethylphenyl) 3-(Tolylthio), 1-(Trifluoromethyl) N/A (structural analog)
3-[(4-Chlorophenoxy)]-1-(4-methoxyphenyl) 3-(Chlorophenoxy), 1-(Methoxy) Anticonvulsant (ED₅₀ = 74.32–153.25 mg/kg)
3-[(7-Fluorobenzosiloxaborole)]-1-(4-fluorophenyl) 3-(Benzosiloxaborole), 1-(Fluoro) Synthetic yield = 83%; white solid
3-[(4-Aminophenyl)thio]-1-(2,6-dichlorophenyl) 3-(4-Aminophenylthio), 1-(Dichloro) Structural analog (CAS: 931259-01-7)

Key Observations:

Substituent Position and Bioactivity: The 3-(4-aminophenylthio) group in the target compound may enhance receptor binding due to its nucleophilic sulfur and aromatic amine, similar to analogs showing affinity for 5-HT1A and GABA transporters . 1-(4-ethoxyphenyl) substituents likely improve lipophilicity and bioavailability compared to bulkier groups like benzosiloxaboroles .

Anticonvulsant Activity: Analogs with 3-(thiophene) or 3-(chlorophenoxy) substituents exhibit potent anticonvulsant activity in maximal electroshock (MES) and 6 Hz tests, with ED₅₀ values lower than reference drugs like valproic acid . The target compound’s 4-aminophenylthio group may offer similar efficacy but requires empirical validation.

Synthetic Efficiency :

  • Compounds with fluoro or methoxy substituents (e.g., 1-(4-fluorophenyl)) demonstrate high synthetic yields (83–95%), suggesting that the target compound’s ethoxy group may similarly facilitate efficient synthesis .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacokinetic and Physicochemical Data

Compound Melting Point (°C) LogP (Predicted) Solubility Bioavailability
Target Compound N/A ~2.8* Moderate Inferred high
3-(4-Methylphenylthio)-1-(2-trifluoromethylphenyl) N/A 3.1 Low Moderate
3-(5-Methylisoxazol-3-yl)-1-(4-aminophenylthio) N/A 1.46 g/cm³ Moderate High
1-(4-Fluorophenyl)-3-(benzosiloxaborole) 160–162 2.5 High High

*Predicted using analogous structures.

Key Findings:

  • Bioavailability : Pyrrolidine-2,5-dione derivatives generally exhibit good oral bioavailability due to their balanced solubility and metabolic stability .

Structure-Activity Relationship (SAR) Trends

Linker Flexibility :

  • Derivatives with methylene linkers (e.g., propyl) show higher anticonvulsant activity than those with rigid acetamide linkers, suggesting flexibility between the pyrrolidine core and aryl groups is critical .

Electron-Withdrawing Groups: Chloro and trifluoromethyl substituents enhance antiseizure activity by modulating sodium and calcium channel inhibition . The target compound’s 4-aminophenylthio group may similarly interact with ion channels.

Thioether vs. Ether Linkages :

  • Thioether linkages (as in the target compound) improve metabolic stability compared to ethers, as seen in analogs with longer half-lives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(4-Aminophenyl)thio]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 2
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3-[(4-Aminophenyl)thio]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

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